Furan-2-carbohydrazide
Overview
Description
Furan-2-carbohydrazide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carbohydrazide group
Mechanism of Action
Mode of Action
The mode of action of Furan-2-carbohydrazide is related to its ability to form nano-aggregates and exhibit enhanced emission properties . This compound, when in an organic solvent (e.g., THF), produces yellow-green fluorescence emission upon the addition of H2O . This suggests that this compound interacts with its targets through intramolecular H-bonding .
Biochemical Pathways
It’s known that this compound can form nano-aggregates in a thf/h2o mixed solution, exhibiting aggregation-induced emission (aie) . This process involves the blocking of intramolecular rotational motion and intramolecular vibration in the aggregated state, activating the radiative decay pathway to yield strong fluorescence .
Result of Action
The result of this compound’s action is the formation of granular-shaped aggregates that exhibit obvious aggregation-induced emission (AIE) . Especially its keto fluorescence band intensifies dramatically, while the enol emission band remains almost unchanged . Hence, a change in fluorescence from no emission of light to emission of bright yellow-green light under a UV lamp is observed .
Action Environment
The action of this compound is influenced by the environment. For instance, in an organic solvent like THF, the addition of H2O triggers the formation of nano-aggregates and the subsequent fluorescence emission . This suggests that environmental factors such as the presence of water and the type of solvent can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Furan-2-carbohydrazide has been observed to interact with various biomolecules, leading to biochemical reactions . For instance, it has been found to produce yellow-green fluorescence emission upon addition of water, indicating a potential interaction with water molecules
Cellular Effects
It has been observed to exhibit fluorescence emission in certain conditions, which could potentially influence cell function
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several processes. It has been suggested that intramolecular hydrogen bonding plays a significant role in the formation of this compound aggregates and the aggregation-induced emission (AIE) process
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits enhanced fluorescence emission over time when mixed with water . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Furan-2-carboxylic acid+Hydrazine hydrate→this compound+Water
The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield furan-2-carbohydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-carbohydrazine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Furan-2-carbohydrazide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: this compound derivatives are being explored for their therapeutic potential, particularly in the development of new drugs with improved efficacy and reduced side effects.
Comparison with Similar Compounds
Furan-2-carbohydrazide can be compared with other similar compounds, such as:
Furan-2-carboxylic acid: A precursor in the synthesis of this compound.
Furan-2-carbaldehyde: Another furan derivative with different reactivity and applications.
Furan-2-carbohydrazine: A reduced form of this compound with distinct chemical properties.
This compound stands out due to its unique combination of a furan ring and a carbohydrazide group, which imparts specific reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
furan-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-7-5(8)4-2-1-3-9-4/h1-3H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTSVWWOAIAIKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186900 | |
Record name | 2-Furoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3326-71-4 | |
Record name | 2-Furancarboxylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3326-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furoic acid hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furoylhydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furoylhydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Furoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-furohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of furan-2-carbohydrazide is C5H6N2O2, and its molecular weight is 126.11 g/mol.
ANone: this compound and its derivatives have been extensively characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule, such as carbonyl (C=O), amine (N-H), and aromatic C=C stretches. [, , , , , , , , , , , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide valuable information about the compound's structure, including the number and types of protons and carbons, their chemical environment, and their connectivity. [, , , , , , , , , , , , , , ]
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, providing insights into its structure and potential degradation pathways. [, , , , , , ]
ANone: this compound is a highly versatile building block. Some common reactions include:
- Schiff base formation: The reaction of this compound with aldehydes or ketones readily yields Schiff bases, a class of compounds with diverse biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , ]
- Heterocycle synthesis: this compound serves as a valuable precursor for synthesizing various heterocycles, including pyrazoles, triazoles, thiazoles, and oxadiazoles, many of which possess important pharmacological properties. [, , , , , , , , , , ]
- Metal complexation: The presence of oxygen and nitrogen donor atoms in this compound enables its use as a ligand for complexing various metal ions. These metal complexes often exhibit interesting magnetic, catalytic, and biological properties. [, , , , , , , ]
A: Yes, palladium(II) complexes containing this compound derivatives have demonstrated catalytic activity in Suzuki-Miyaura coupling reactions. These reactions involve the formation of biaryl compounds, which are important building blocks in organic synthesis. []
ANone: this compound derivatives have shown promise in various biological applications, including:
- Antimicrobial agents: Several studies have reported the antibacterial and antifungal activities of this compound derivatives against a range of microorganisms. [, , , , , , , ]
- Anti-inflammatory agents: Certain derivatives exhibit anti-inflammatory activity, making them potential candidates for developing new treatments for inflammatory diseases. [, ]
- Analgesic agents: Some compounds have shown analgesic activity, suggesting their potential use in pain management. []
- Anti-tubercular agents: Studies have explored the anti-tubercular activity of this compound derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. []
- Potential MRI contrast agents: One study showed a Gd(III) complex with a this compound derivative displayed enhanced relaxivity compared to a clinically used agent, suggesting potential application in MRI contrast enhancement. []
ANone: SAR studies have revealed that:
- Introducing substituents on the furan and/or phenyl rings of this compound derivatives can significantly impact their biological activity. [, , , , , , , , ]
- The nature, position, and electronic properties of these substituents play a crucial role in modulating the compound's interaction with biological targets, ultimately affecting its potency and selectivity. [, , , , , , , , ]
ANone: Various analytical techniques are used:
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as UV-Vis or mass spectrometry, allows for separation, identification, and quantification of this compound derivatives in complex mixtures. []
- Elemental Analysis: Determining the elemental composition (C, H, N, etc.) confirms the purity and provides evidence for the proposed structure of the synthesized compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Computational methods have been employed to:
- Predict molecular properties: Density functional theory (DFT) calculations can predict various molecular properties, such as optimized geometry, dipole moment, and electronic structure, providing valuable insights into the compound's behavior. []
- Investigate intermolecular interactions: Hirshfeld surface analysis and fingerprint plots help analyze intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's packing in the solid state and its interactions with biological targets. []
ANone: Yes, some recent research highlights include:
- Aluminum detection: 5-Formyluracil probes based on this compound have been developed for selective detection of Al3+ ions in vitro and in biological systems. []
- Primary explosives: A copper(II) complex with this compound has been investigated as a potential primary explosive due to its good thermal stability and sensitivity to mechanical stimuli. []
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